Cevimeline Sulfoxide Cevimeline Sulfoxide A metabolite of Cevimeline
Brand Name: Vulcanchem
CAS No.: 124751-36-6
VCID: VC21335156
InChI: InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1
SMILES: CC1OC2(CN3CCC2CC3)CS1=O
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol

Cevimeline Sulfoxide

CAS No.: 124751-36-6

Cat. No.: VC21335156

Molecular Formula: C10H17NO2S

Molecular Weight: 215.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cevimeline Sulfoxide - 124751-36-6

CAS No. 124751-36-6
Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
IUPAC Name (2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Standard InChI InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1
Standard InChI Key CFUGNFXJXCPICM-MYWFGVANSA-N
Isomeric SMILES C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O
SMILES CC1OC2(CN3CCC2CC3)CS1=O
Canonical SMILES CC1OC2(CN3CCC2CC3)CS1=O
Appearance White to Off-White Solid
Melting Point 100-103°C

Chemical Structure and Properties

Cevimeline Sulfoxide is a complex organic compound that belongs to the class of azaspirodecane derivatives . The chemical structure consists of a spirocyclic system with a bicyclo[2.2.2]octane moiety and an oxathiolane ring with an oxidized sulfur atom .

ParameterValueReference
Chemical FormulaC10H17NO2S
Molecular Weight215.31 g/mol
Chemical ClassAzaspirodecane derivatives
Structural FeaturesSpirocyclic system, bicyclo[2.2.2]octane moiety, oxathiolane ring with sulfoxide group

The IUPAC names for Cevimeline Sulfoxide vary slightly depending on the source and the specific isomer being described:

  • (2R,5'R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'- oxathiolane] (for trans-sulfoxide)

  • (1R,2S,4R)-2'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'- oxathiolane] 3'-oxide

  • 2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide

Physical and Chemical Characteristics

Physical Properties

Cevimeline Sulfoxide exhibits specific physical properties that are important for its identification, handling, and analysis. These properties are summarized in the table below:

PropertyValueReference
Physical FormSolid
ColorWhite to Off-White
Melting Point100-103°C
Recommended Storage Temperature-20°C (Freezer)
SolubilitySlightly soluble in Chloroform and Methanol

Chemical Properties

The sulfoxide group in Cevimeline Sulfoxide is formed by the oxidation of the sulfur atom in the parent compound . This oxidation creates a chiral center at the sulfur atom, leading to the existence of two diastereomers: cis-sulfoxide and trans-sulfoxide . The presence of the sulfoxide group increases the polarity of the molecule compared to the parent compound.

DiastereomerWeight PropertiesReference
Trans-sulfoxideAverage MW: 199.313
Monoisotopic weight: 199.103084861
Cis-sulfoxideDetailed data not available in search results-

Metabolism and Pharmacokinetics

Cevimeline Sulfoxide is formed as a major metabolite during the biotransformation of Cevimeline in humans . According to pharmacokinetic studies, approximately 44.5% of administered Cevimeline is converted to cis and trans-sulfoxide forms combined .

After oral administration of Cevimeline, the metabolites can be detected in plasma at concentrations lower than the parent drug . The excretion profile of Cevimeline and its metabolites is summarized in the following table:

CompoundExcretion (% of dose at 30 hours post-administration)Reference
Unchanged Cevimeline19%
Trans-sulfoxide24%
Cis-sulfoxide7%
Total recovery in urine after 7 days97%
Total recovery in feces after 7 days0.5%

No accumulation of the active drug or its metabolites, including Cevimeline Sulfoxide, has been observed following multiple dose administration . This suggests efficient clearance mechanisms for both the parent compound and its metabolites.

PropertyValueReference
Primary TargetsMuscarinic acetylcholine receptors M1 and M3
EC50 for M1 receptor0.023 μM
EC50 for M3 receptor0.048 μM
EC50 for M5 receptor0.063 μM
EC50 for M2 receptor1.04 μM
EC50 for M4 receptor1.31 μM
Selectivity for M1 over M32-fold
Selectivity for M1 over M246-fold
Selectivity for M1 over M443-fold

Analytical Methods and Identification

Various analytical methods can be employed for the identification and quantification of Cevimeline Sulfoxide in biological samples and pharmaceutical preparations. The compound can be identified using several chemical identifiers, as summarized in the table below:

Identifier TypeValueReference
CAS Number124751-36-6
PubChem CID14716289
InChI Key (trans-sulfoxide)WUTYZMFRCNBCHQ-PSASIEDQSA-N
SMILES Notation (trans-sulfoxide)C[C@@H]1O[C@@]2(CS1)CN1CCC2CC1
FDA UNIIQQ5F85047O

Chromatographic techniques, possibly coupled with mass spectrometry, are likely used for the detection and quantification of Cevimeline Sulfoxide in pharmacokinetic studies. The presence of the sulfoxide group and the unique spirocyclic structure provide characteristic spectroscopic signatures that can be utilized for identification.

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